N-(2-oxothiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Description
N-(2-oxothiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O2S and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic structures, which are integral to developing pharmacologically active molecules. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the utility of related compounds in generating novel fused heterobicycles, highlighting their significance in creating diverse molecular architectures with potential therapeutic applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Activities
Research into the synthesis and evaluation of compounds with similar structures has demonstrated their potential in various biological activities, such as antimicrobial, anticonvulsant, and anti-inflammatory effects. This is evident from studies on compounds like triazolo-pyrazine derivatives, which underwent in vitro screening for antimicrobial activity, showcasing the diverse therapeutic potentials of these molecular frameworks (Patil et al., 2021).
Antimicrobial and Anticonvulsant Properties
The structural and electronic properties of anticonvulsant drugs, including those related to substituted pyridazines and triazines, reveal the significance of their chemical framework in medicinal chemistry. These compounds have been studied for their crystal structures and potential as anticonvulsant agents, indicating their value in drug discovery for neurological disorders (Georges, Vercauteren, Evrard, & Durant, 1989).
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c24-15(19-12-5-8-26-16(12)25)11-3-6-22(7-4-11)13-1-2-14(21-20-13)23-10-17-9-18-23/h1-2,9-12H,3-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRHVEYIVSSQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCSC2=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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